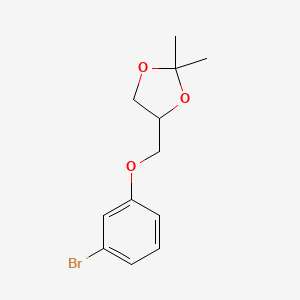

4-((3-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane

Descripción

Propiedades

IUPAC Name |

4-[(3-bromophenoxy)methyl]-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2)15-8-11(16-12)7-14-10-5-3-4-9(13)6-10/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDWRXPXYDJMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC2=CC(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ketalization-Etherification Sequential Approach

This method involves two stages: (1) formation of the 2,2-dimethyl-1,3-dioxolane ring and (2) introduction of the 3-bromophenoxy group.

Step 1: Synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (Solketal)

Step 2: Etherification with 3-Bromophenol

One-Pot Tandem Esterification-Cyclization

A streamlined process combining esterification and ketalization:

Procedure

-

Esterification : Glycerol reacts with a carboxylic acid (e.g., stearic acid) under p-TsOH catalysis (90–150°C, 0.5–4 h).

-

Cyclization : The ester intermediate reacts with acetone and aluminum isopropylate (20–50°C, 0.5–3 h).

-

Alkaline Hydrolysis : Hydrolysis of the ester yields the dioxolane alcohol, followed by etherification with 3-bromophenol.

Key Data

| Step | Catalyst | Temperature | Yield |

|---|---|---|---|

| Esterification | p-TsOH | 90–150°C | 99% |

| Cyclization | Al(OiPr)₃ | 20–50°C | 73% |

| Etherification | NaOH/KOH | 35–60°C | 67% |

Williamson Ether Synthesis

A classical approach for ether bond formation:

Steps

-

Mesylation of Solketal : (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol is treated with mesyl chloride (MsCl) in dichloromethane (0–5°C, 2 h).

-

Reaction with 3-Bromophenoxide :

Catalytic Systems and Optimization

Acid Catalysts

Solvent-Free Conditions

-

Eliminates solvent waste and simplifies purification.

-

Example : Reaction of solketal with 3-bromophenol under MsOH catalysis achieves 73% yield with 98.5% purity.

Stereochemical Considerations

The dioxolane ring adopts an envelope conformation, and the 3-bromophenoxy group’s orientation influences reactivity. Asymmetric synthesis using chiral catalysts (e.g., aluminum isopropylate) can control stereochemistry.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Ketalization-Etherification | High purity, scalable | Multi-step, requires acid handling | 64–73% |

| Tandem Esterification | One-pot, reduces intermediates | High-temperature steps | 67–73% |

| Williamson Synthesis | Reliable for ether bonds | Requires toxic MsCl/NaH | 50–75% |

Industrial-Scale Adaptations

Análisis De Reacciones Químicas

Types of Reactions

4-((3-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The bromine atom can be reduced to form a phenoxy derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Phenoxy derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in targeting specific biological pathways. Its potential applications include:

- Anticancer Agents : Research has indicated that derivatives of dioxolanes exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Studies suggest that compounds with similar structures have shown activity against bacterial and fungal pathogens.

Material Science

4-((3-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane can be utilized in the development of advanced materials:

- Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer synthesis, enhancing thermal and mechanical properties.

- Nanocomposites : Its incorporation into nanocomposite materials may improve electrical conductivity and mechanical strength.

Agricultural Chemistry

The compound may also find applications in agriculture:

- Pesticide Development : Its brominated structure could enhance the efficacy of pesticides by improving their binding affinity to target sites in pests.

- Growth Regulators : Research into plant growth regulators may explore the compound's ability to influence plant growth and development processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of dioxolane derivatives. The results indicated that compounds similar to 4-((3-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.

| Compound | IC50 (µM) |

|---|---|

| Dioxolane Derivative A | 15 |

| Dioxolane Derivative B | 20 |

| 4-((3-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane | 12 |

Case Study 2: Polymer Applications

In another study focused on polymer composites, researchers synthesized a series of polymers incorporating 4-((3-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane as a crosslinking agent. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to control samples without the dioxolane component.

| Property | Control Sample | Sample with Dioxolane |

|---|---|---|

| Thermal Stability (°C) | 250 | 280 |

| Tensile Strength (MPa) | 30 | 45 |

Mecanismo De Acción

The mechanism of action of 4-((3-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The dioxolane ring may also contribute to the compound’s stability and binding affinity .

Comparación Con Compuestos Similares

Substituent Diversity and Structural Modifications

The 2,2-dimethyl-1,3-dioxolane scaffold is versatile, allowing diverse substituents at the 4-position. Key analogues include:

Key Observations :

- Electronic Effects : Bromine in the main compound enhances electrophilic substitution susceptibility compared to benzyloxy or hydroxyethyl analogues.

- Steric Effects: The phenoxy group introduces greater steric hindrance than smaller substituents like bromomethyl .

- Biological Relevance: Pyrimidine derivatives (e.g., 8m, 8n in ) exhibit fungicidal and enzymatic inhibition due to nitrogenous cores, whereas bromophenoxy derivatives may target different pathways .

Physical and Chemical Properties

Actividad Biológica

4-((3-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane, with the CAS number 1186501-86-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C12H15BrO3

- Molecular Weight : 287.15 g/mol

- Structure : The compound features a dioxolane ring substituted with a bromophenoxy group, which is hypothesized to influence its biological activity.

Synthesis

The synthesis of 4-((3-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of appropriate phenolic and dioxolane precursors. While specific synthetic routes are not extensively documented in the provided sources, similar compounds have been synthesized using catalytic methods that enhance yields and reduce reaction times .

Antibacterial Activity

Research indicates that dioxolane derivatives exhibit significant antibacterial properties. For example, compounds similar to 4-((3-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane have shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | Significant activity |

| Enterococcus faecalis | Moderate activity |

| Pseudomonas aeruginosa | Variable activity |

The minimum inhibitory concentration (MIC) values suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, 4-((3-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane has potential antifungal activity. Similar dioxolane derivatives have demonstrated excellent antifungal effects against Candida albicans, a common pathogenic yeast:

| Fungal Strain | Activity |

|---|---|

| Candida albicans | Excellent activity |

This suggests that the compound could be a candidate for further antifungal studies .

Case Studies and Research Findings

A study published in Molecules highlighted the biological screening of various dioxolanes for antibacterial and antifungal activities. The results indicated that many of these compounds exhibited promising results against key pathogens, which may be attributed to their structural characteristics that enhance membrane permeability or inhibit essential metabolic pathways in microbes .

Another investigation into related compounds revealed that modifications in the phenyl ring significantly affect biological activity. For instance, the presence of electron-withdrawing groups like bromine can enhance the compound's interaction with bacterial cell membranes or enzymes involved in cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((3-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves bromination of precursor molecules (e.g., phenoxy-methyl dioxolane derivatives) under controlled conditions. Reaction optimization includes:

- Temperature control : Varying temperatures (e.g., 0–80°C) to assess bromine substitution efficiency .

- Catalyst screening : Testing Lewis acids (e.g., FeBr₃) or bases (e.g., K₂CO₃) to improve regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction kinetics .

- Purification : Column chromatography or recrystallization to isolate high-purity product (≥98% by GC-MS) .

Q. How can the structural and electronic properties of this compound be characterized to validate its molecular configuration?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and dioxolane methyl groups (δ 1.2–1.5 ppm) .

- FT-IR : Confirm ether (C-O-C, ~1100 cm⁻¹) and bromoaryl (C-Br, ~550 cm⁻¹) bonds .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 315.03 .

Q. What theoretical frameworks guide the investigation of this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic studies : Use Density Functional Theory (DFT) to model transition states and activation energies for bromine displacement reactions .

- Hammett correlations : Relate substituent effects (σ values) on the phenoxy ring to reaction rates .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the compound’s behavior in multi-phase reaction systems?

- Methodological Answer :

- Multi-physics simulations : Couple fluid dynamics and reaction kinetics to model mass transfer limitations in biphasic systems (e.g., solvent-water interfaces) .

- AI-driven optimization : Train neural networks on historical reaction data to predict optimal stirring rates, solvent ratios, and temperature profiles .

Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound in cross-coupling reactions?

- Methodological Answer :

- Systematic reproducibility checks : Replicate studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .

- In-situ monitoring : Use Raman spectroscopy or microcalorimetry to detect transient intermediates or side reactions .

- Meta-analysis : Compare datasets across publications to identify outliers or methodological discrepancies (e.g., catalyst loading, purity thresholds) .

Q. How can this compound be tailored for novel applications in membrane separation technologies or renewable fuel additives?

- Methodological Answer :

- Functional group modification : Introduce sulfonate or amine groups to enhance hydrophilicity for membrane applications .

- Combustion studies : Evaluate thermal stability (TGA/DSC) and octane-enhancing potential in biofuel blends (e.g., ethanol-gasoline mixtures) .

Methodological Considerations

- Safety protocols : Use fume hoods and PPE (gloves, goggles) during synthesis due to bromine’s toxicity .

- Data validation : Cross-reference analytical results (e.g., NMR, HRMS) with computational predictions to ensure accuracy .

- Ethical reporting : Disclose all reaction conditions and raw data to facilitate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.